RA-9 Selectively Inhibits UCHL5 and USP14 with Defined IC50 Values
RA-9 exhibits selective inhibition of the proteasome-associated DUBs UCHL5 and USP14 with IC50 values of 0.8 μM and 1.2 μM, respectively, while showing no inhibition of the 20S proteasome core activity at concentrations up to 10 μM . This contrasts with other inhibitors like IU1-47, which shows a USP14 IC50 of 0.6 μM but lacks significant activity against UCHL5 , and b-AP15, which inhibits both UCHL5 and USP14 with an IC50 of approximately 2.1 μM for the 19S proteasome Ub-AMC cleavage assay .
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | UCHL5 IC50 = 0.8 μM; USP14 IC50 = 1.2 μM |
| Comparator Or Baseline | IU1-47: USP14 IC50 = 0.6 μM, UCHL5 inactive; b-AP15: 19S proteasome Ub-AMC cleavage IC50 = 2.1 μM |
| Quantified Difference | RA-9 is 1.3-fold less potent against USP14 than IU1-47 but possesses dual UCHL5/USP14 inhibition. RA-9 is 1.75-fold more potent against 19S proteasome DUB activity than b-AP15. |
| Conditions | In vitro enzymatic assays using recombinant enzymes or purified 19S proteasome particles. |
Why This Matters
RA-9 provides a distinct dual-inhibition profile (UCHL5 and USP14) at sub-micromolar concentrations, offering a different selectivity window compared to USP14-selective agents like IU1-47 or the pan-DUB inhibitor b-AP15.
